molecular formula C24H30N6O3 B15219323 (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide

(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide

Cat. No.: B15219323
M. Wt: 450.5 g/mol
InChI Key: UOKDQIOGHAUCJL-SFHVURJKSA-N
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Description

(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the piperazine and pyrrolidine moieties through nucleophilic substitution reactions.
  • Functionalization of the quinoline core with the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of continuous flow reactors for large-scale synthesis.
  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Interfering with signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-(2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl)-6-(3-(piperazin-1-yl)propoxy)quinoline-4-carboxamide include other quinoline derivatives with varying substituents. Examples include:

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C24H30N6O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide

InChI

InChI=1S/C24H30N6O3/c25-16-18-3-1-11-30(18)23(31)17-28-24(32)20-6-7-27-22-5-4-19(15-21(20)22)33-14-2-10-29-12-8-26-9-13-29/h4-7,15,18,26H,1-3,8-14,17H2,(H,28,32)/t18-/m0/s1

InChI Key

UOKDQIOGHAUCJL-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCNCC4)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCNCC4)C#N

Origin of Product

United States

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